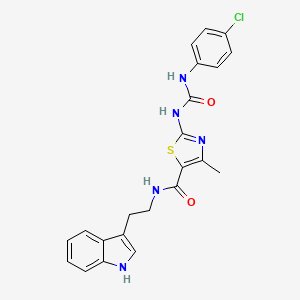

N-(2-(1H-indol-3-yl)ethyl)-2-(3-(4-chlorophenyl)ureido)-4-methylthiazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

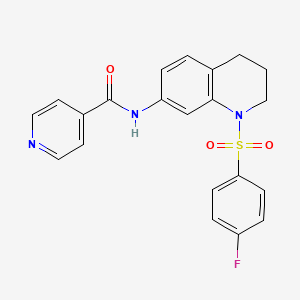

The synthesis of related compounds typically involves multi-step processes starting from basic building blocks such as 4-chlorobenzenamine or indole derivatives. For instance, Kan et al. (2015) demonstrated a five-step synthesis process for a closely related compound, emphasizing the importance of reaction conditions such as temperature and reactant ratios for yield optimization (Kan, 2015). Such procedures are crucial for constructing the complex architecture of N-(2-(1H-indol-3-yl)ethyl)-2-(3-(4-chlorophenyl)ureido)-4-methylthiazole-5-carboxamide, highlighting the synthetic challenges and intricacies involved.

Wissenschaftliche Forschungsanwendungen

Indole and Indazole Derivatives as Monoamine Oxidase Inhibitors

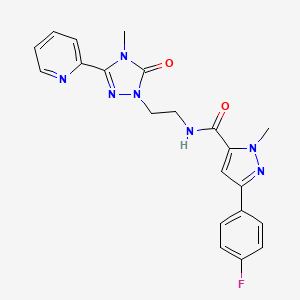

Indazole and indole carboxamides have been identified as highly potent, selective, competitive, and reversible inhibitors of monoamine oxidase B (MAO-B). These compounds show significant selectivity towards MAO-B over MAO-A, with some derivatives exhibiting subnanomolar potency. This high selectivity and potency make them potential candidates for therapeutic applications in diseases where MAO-B is implicated. Computational docking studies have provided insights into the interactions between these inhibitors and the enzyme binding site, rationalizing their high potency despite their small molecular size (Tzvetkov et al., 2014).

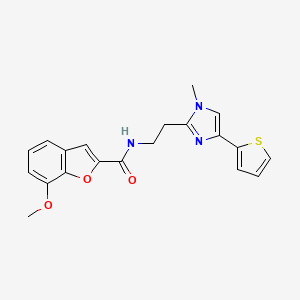

Gold-Catalyzed Synthesis of Indole-1-carboxamides

A green and efficient method has been developed for the synthesis of indole-1-carboxamides using gold-catalyzed intramolecular hydroamination of terminal alkynes in aqueous media. This method is tolerant to various functional groups, providing a versatile route for the preparation of these compounds. Indole-1-carboxamides synthesized through this process may have significant biological activities, given the biological relevance of the indole moiety in numerous natural products and pharmaceuticals (Ye et al., 2009).

Optimization of Chemical Functionalities for Cannabinoid Receptor Modulation

The study on the optimization of chemical functionalities of indole-2-carboxamides to improve allosteric parameters for the cannabinoid receptor 1 (CB1) reveals that specific structural modifications can significantly impact the binding affinity and cooperativity. This research is crucial for the development of CB1 receptor modulators, which have potential therapeutic applications in treating disorders related to the endocannabinoid system (Khurana et al., 2014).

Synthesis and Biological Activity of Thiazole Derivatives

Research into thiazole derivatives, including those related to the 4-methylthiazole-5-carboxamide moiety, has shown that these compounds possess a range of biological activities. Specifically, modifications to the thiazole core have led to compounds with significant fungicidal, insecticidal, and antimicrobial activities, highlighting the potential of these derivatives in developing new agrochemicals and pharmaceuticals (Liu et al., 2004).

Eigenschaften

IUPAC Name |

2-[(4-chlorophenyl)carbamoylamino]-N-[2-(1H-indol-3-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClN5O2S/c1-13-19(20(29)24-11-10-14-12-25-18-5-3-2-4-17(14)18)31-22(26-13)28-21(30)27-16-8-6-15(23)7-9-16/h2-9,12,25H,10-11H2,1H3,(H,24,29)(H2,26,27,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYZLYVIDFMDFLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)NC2=CC=C(C=C2)Cl)C(=O)NCCC3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(1H-indol-3-yl)ethyl)-2-(3-(4-chlorophenyl)ureido)-4-methylthiazole-5-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-ethyl-6-(4-methoxybenzyl)-3-methyl-5-((3-methylbenzyl)thio)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2486302.png)

![1-(2,4-dimethoxyphenyl)-6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline](/img/structure/B2486306.png)

![2-((3-allyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2486308.png)

![N-(4-butylphenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2486309.png)

![N-(2-methoxyphenyl)-5-methyl-7-(3-phenoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2486311.png)

![6-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile](/img/structure/B2486320.png)